2-Pentylquinoline-4-carbothioamide

IMPDH2 Inhibition Enzymology Immunosuppression

Researchers using generic quinoline-4-carbothioamide scaffolds without a 2-pentyl chain encounter irreproducible IMPDH2 inhibition data due to uncontrolled lipophilicity and variable binding-pocket occupancy. This compound resolves that variability with a defined 2-pentyl substitution. • Maintains IMPDH2 Ki in the 240-440 nM range for competitive binding assays and SAR reference studies. • Estimated LogP of ~3.8 ensures passive membrane permeability for intracellular target engagement in cell-based assays. • Documented activity against plant pathogens and Aspergillus niger supports its use as an agrochemical screening lead.

Molecular Formula C15H18N2S
Molecular Weight 258.4 g/mol
CAS No. 62077-97-8
Cat. No. B12883700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylquinoline-4-carbothioamide
CAS62077-97-8
Molecular FormulaC15H18N2S
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N
InChIInChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18)
InChIKeyZZDKNXBYCDTDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylquinoline-4-carbothioamide Technical Baseline


2-Pentylquinoline-4-carbothioamide (CAS 62077-97-8) is a heterocyclic quinoline derivative featuring a 2-position n-pentyl chain and a 4-position carbothioamide moiety [1]. This specific substitution pattern distinguishes it from other quinoline-based analogs, imparting a distinct lipophilicity profile and target interaction potential . Its reported biological activities include inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), antimicrobial effects, and antagonism of CCR5 [2][3].

1
Workflow IMPDH2 target engagement studies Moderate-affinity ligand for enzymology assays
2
Selection Elevated lipophilicity profile Supports membrane permeability in cell-based models
3
Context Antimicrobial screening tool Documented activity against plant pathogens and fungi

2-Pentylquinoline-4-carbothioamide: Why Generic Analogs Fail


Procurement of generic quinoline-4-carbothioamide scaffolds without a 2-pentyl substitution introduces significant variability in lipophilicity (estimated LogP of unsubstituted quinoline-4-carbothioamide is lower than the 3.8 estimated for the 2-pentyl analog), target enzyme inhibition potency (e.g., IMPDH2 Ki values differ by orders of magnitude), and antimicrobial spectrum . For instance, the 2-pentyl chain directly impacts membrane permeability and binding pocket occupancy in IMPDH2, which is critical for maintaining the observed 240-440 nM inhibition range [1]. Therefore, substituting this compound with a non-alkylated or shorter-chain analog in a defined experimental system will invalidate comparative biological readouts and reproducibility [2].

Target
2-Pentylquinoline-4-carbothioamide
LogP ≈ 3.8, Ki 240-440 nM IMPDH2, broad antimicrobial spectrum
Generic Analog
Unsubstituted quinoline-4-carbothioamide
Lower lipophilicity, orders-of-magnitude weaker IMPDH2 inhibition, different bioactivity profile
Lipophilicity Contribution
2-Pentyl chain raises LogP by >2 units, critical for membrane permeability
Low LogP may limit intracellular target access and shift distribution
Target Inhibition
Maintains 240-440 nM IMPDH2 Ki range; binding pocket occupancy depends on alkyl chain
IMPDH2 inhibition potency may differ by orders of magnitude, invalidating comparative readouts

2-Pentylquinoline-4-carbothioamide: Evidence vs. Close Analogs


IMPDH2 Inhibition vs. Mycophenolic Acid

2-Pentylquinoline-4-carbothioamide exhibits moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values ranging from 240 nM to 440 nM depending on the substrate context (IMP vs. NAD) [1]. In comparison, the clinical immunosuppressant Mycophenolic Acid (MPA) inhibits IMPDH2 with a Ki of 6 nM [2]. While MPA is ~40-73 fold more potent, 2-Pentylquinoline-4-carbothioamide provides a less potent, potentially more tunable starting point for chemical probe development or studies requiring sub-micromolar but non-nanomolar IMPDH2 modulation.

IMPDH2 Inhibition
Cross-study comparable
Ki 240–440 nM
vs. Mycophenolic Acid Ki 6 nM (~40–73× less potent)
Supports moderate-affinity ligand context
In vitro enzymatic assay; IMP/NAD substrate conditions
IMPDH2 Inhibition Enzymology Immunosuppression

Lipophilicity vs. Unsubstituted Core

The 2-pentyl chain significantly increases the lipophilicity of the quinoline-4-carbothioamide scaffold. The estimated LogP for 2-Pentylquinoline-4-carbothioamide is approximately 3.8 . In contrast, the unsubstituted quinoline-4-carbothioamide core is estimated to have a LogP value between 1.0 and 1.5 based on standard fragment-based calculation methods . This difference of over 2 LogP units corresponds to an approximately 100-fold increase in theoretical partition coefficient, suggesting enhanced passive membrane permeability and distinct intracellular distribution profiles.

Lipophilicity (LogP)
Class-level inference
ΔLogP > 2.0
Target LogP ≈ 3.8 vs. unsubstituted core ~1.0–1.5
Supports membrane permeability context
Computational estimation; data to verify
Lipophilicity LogP Permeability

Antimicrobial and Antifungal Activity

2-Pentylquinoline-4-carbothioamide demonstrates antimicrobial activity against plant pathogens and antifungal activity against Aspergillus niger, as reported in the LIN-Group AODdatabase [1]. In contrast, many standard quinoline-4-carbothioamide derivatives lacking the 2-pentyl substitution are primarily documented for antimalarial or anticancer applications, with limited data on agricultural pathogen control . This divergence in biological profile suggests the 2-pentyl chain confers a unique spectrum of activity relevant to agrochemical research.

Antimicrobial Profile
Supporting evidence
Plant pathogens, A. niger, N. naja venom
vs. antimalarial/anticancer focus of unsubstituted core
Supports agrochemical screening context
Qualitative profile difference; data to verify
Antimicrobial Antifungal Agricultural Chemistry

2-Pentylquinoline-4-carbothioamide Applications


IMPDH2 Chemical Probe Development

Given its moderate Ki (240-440 nM) for IMPDH2, this compound serves as an ideal starting point for developing IMPDH2 chemical probes where complete enzyme inhibition is not required. It can be used in competitive binding assays or as a reference ligand in structure-activity relationship (SAR) studies aimed at improving selectivity over other IMPDH isoforms or related enzymes [1].

Cell-Based Assays with High Membrane Permeability

With an estimated LogP of ~3.8, 2-Pentylquinoline-4-carbothioamide is suitable for cell-based assays where passive diffusion across lipid bilayers is necessary for intracellular target engagement. This property makes it a preferred choice over less lipophilic quinoline-4-carbothioamide analogs when studying targets located in the cytoplasm or organelles .

Agricultural Antimicrobial Screening

The documented activity against plant pathogens and Aspergillus niger positions this compound as a candidate for agrochemical screening programs. Researchers developing novel fungicides or bactericides for crop protection can utilize this compound as a lead structure, leveraging its 2-pentyl substitution for potentially improved field performance or target specificity [2].

Application
Selection Property
Validation Focus
IMPDH2 chemical probe development
Moderate IMPDH2 affinity context
Target engagement selectivity review
Cell-based permeability assays
Elevated lipophilicity profile
Intracellular target access verification
Agricultural antimicrobial screening
Plant pathogen spectrum
Strain-specific activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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